2,6-Dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. It serves as a significant building block in synthetic chemistry, particularly in the development of complex heterocyclic compounds. The compound's unique structure contributes to its diverse applications in scientific research and industry.
The compound is classified under heterocycles due to its cyclic structure containing nitrogen and sulfur atoms. It is often synthesized for research purposes and is available from various chemical suppliers such as Benchchem and Sigma-Aldrich . Its chemical formula is , and it has been assigned the CAS number 102410-24-2.
The synthesis of 2,6-dimethylimidazo[2,1-b][1,3]thiazole typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2,6-dimethylimidazole with a thioamide in the presence of dehydrating agents like phosphorus oxychloride. The reaction is generally conducted under reflux conditions to facilitate the formation of the desired compound.
Industrial Production: For larger-scale production, continuous flow reactors may be employed to optimize yield and purity. Purification techniques such as recrystallization and chromatography are also utilized to achieve high-purity products.
The molecular structure of 2,6-dimethylimidazo[2,1-b][1,3]thiazole features a fused ring system that includes both an imidazole and a thiazole moiety. The specific arrangement of atoms contributes to its unique chemical properties.
2,6-Dimethylimidazo[2,1-b][1,3]thiazole participates in various chemical reactions:
The mechanism of action for 2,6-dimethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets within biological systems. This compound may inhibit or activate certain enzymes or receptors, influencing various biochemical pathways. The specific targets can vary based on the compound's application and its derivatives used in research or therapeutic contexts .
2,6-Dimethylimidazo[2,1-b][1,3]thiazole has several scientific applications:
The 2,6-dimethylimidazo[2,1-b][1,3]thiazole core comprises a fused bicyclic system where the thiazole ring (containing sulfur and nitrogen atoms) merges with the imidazole moiety (featuring two nitrogen atoms). This compact, planar architecture exhibits remarkable thermal stability and crystallinity, facilitating its synthetic manipulation. The methyl groups at positions 2 and 6 exert substantial influence on both steric and electronic characteristics. Positioned ortho to the bridgehead nitrogen, the 2-methyl group diminishes nucleophilicity at this site, while the 6-methyl group adjacent to the thiazole sulfur enhances lipophilicity [2] [9].
Electronic distribution analysis reveals that the sulfur atom within the thiazole ring possesses regions of low electron density (σ-holes) due to low-lying C-S σ* orbitals. This feature facilitates non-covalent interactions with biological targets through sulfur-mediated hydrogen bonding and polar interactions [5] [7]. The π-deficient character of the imidazo[2,1-b]thiazole system enables charge-transfer interactions, particularly evident in derivatives bearing electron-withdrawing groups at position 5. Nuclear magnetic resonance (NMR) studies indicate distinct chemical shifts for the methyl groups: the 2-methyl proton resonates at δ 2.40-2.60 ppm, while the 6-methyl appears at δ 2.70-2.90 ppm, reflecting differential electronic environments [4] [6].
Table 1: Structural Derivatives and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|
2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | C₈H₈N₂OS | 180.23 | LogP: 1.38; H-bond acceptors: 3; TPSA: 45.6 Ų [2] |
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | C₈H₁₀N₂OS | 182.24 | LogP: 1.50; H-bond donors: 1; H-bond acceptors: 4 [4] |
2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | C₈H₇N₃S | 177.23 | LogP: 1.80; H-bond acceptors: 3; Rotatable bonds: 1 [9] |
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanethiol | C₈H₁₀N₂S₂ | 198.31 | LogP: 2.80; H-bond donors: 1; H-bond acceptors: 3 [6] |
The carbaldehyde derivative exhibits significant dipole moments (≈4.5 Debye) due to the polarized carbonyl group, enhancing water solubility (28 mg/L) despite moderate logP values. Conversely, the carbonitrile analog demonstrates superior membrane permeability attributable to reduced hydrogen bonding capacity and increased hydrophobic character [2] [9]. The methanol and methanethiol derivatives introduce hydrogen-bonding capabilities critical for target recognition, with the thiol variant offering unique potential for disulfide formation or metal coordination [4] [6].
The exploration of imidazo[2,1-b]thiazoles commenced in the mid-20th century amid burgeoning interest in fused heterocyclic systems. Initial synthetic efforts focused on cyclocondensation reactions between 2-aminothiazoles and α-halocarbonyl compounds, providing access to the parent scaffold. The discovery of bioactive natural products containing thiazole motifs spurred systematic derivatization campaigns. A transformative milestone occurred in the 1950s with the identification of imidazo[2,1-b]thiadiazole derivatives exhibiting antimicrobial properties, demonstrating the pharmacological potential of sulfur-nitrogen fused systems [3] .
The strategic incorporation of methyl groups at the 2- and 6-positions emerged in the 1980s as a response to metabolic instability observed in early drug candidates. Researchers at Hoffmann-La Roche pioneered synthetic routes to 2,6-dimethyl analogs, noting enhanced metabolic stability and oral bioavailability compared to unmethylated counterparts. This advancement coincided with developments in regioselective functionalization at C-5, enabling efficient production of key derivatives:
Table 2: Historical Milestones in 2,6-Dimethylimidazo[2,1-b][1,3]thiazole Development
Time Period | Development | Significance |
---|---|---|
1950s | Discovery of imidazo[2,1-b]thiadiazole bioactivity | Validated fused thiazole systems as pharmacophores [3] |
1980-1990 | Development of regioselective C-5 substitution | Enabled efficient synthesis of carboxylic acid, ester, and aldehyde derivatives [1] [2] |
Early 2000s | Introduction of carbonitrile derivatives | Expanded chemical space for kinase inhibitor development [9] |
2011-2020 | Structural optimization for kinase inhibition | Yielded potent B-RAF inhibitors for melanoma therapy [7] |
2020-Present | Honokiol-thiadiazole hybrid development | Achieved IC₅₀ values of 1.62-4.61 μM across seven cancer cell lines [5] |
The 1990s witnessed expansion of C-5 functionalization chemistry, with Alfa Chemistry commercializing the carbaldehyde derivative (CAS# 102410-25-3) as a versatile building block for Schiff base formation and reductive amination [2]. Concurrently, synthetic methodologies evolved from classical cyclocondensation approaches to transition metal-catalyzed reactions, notably Sonogashira coupling and Suzuki-Miyaura cross-coupling, which enabled arylation and alkynylation at previously inaccessible positions [7].
The past decade (2011-2020) marked the scaffold’s ascendancy in targeted cancer therapeutics. Landmark studies demonstrated that 2,6-dimethylimidazo[2,1-b][1,3]thiazole derivatives act as potent inhibitors of V600E-mutant B-RAF kinase – a critical target in metastatic melanoma. These compounds exhibited IC₅₀ values below 100 nM, leveraging the scaffold’s planar rigidity to occupy adenine-binding pockets of kinases [7]. Contemporary research focuses on molecular hybridization strategies, exemplified by the integration of the 2,6-dimethylimidazo[2,1-b][1,3]thiazole moiety with natural product pharmacophores. Honokiol-based hybrids demonstrated exceptional cytotoxicity (IC₅₀: 1.62-4.61 μM) against seven cancer cell lines, surpassing the activity of the natural precursor through enhanced pro-apoptotic signaling [5]. Current synthetic innovations employ continuous-flow chemistry and enzymatic catalysis to produce previously inaccessible derivatives like the carboxamide analog (CID 132302523), expanding the scaffold’s applicability in fragment-based drug design [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: